

# N3-Methyl Esomeprazole CAS number and molecular weight

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## Compound of Interest

Compound Name: N3-Methyl Esomeprazole

Cat. No.: B15192857

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## N3-Methyl Esomeprazole: A Technical Overview

This guide provides a detailed summary of **N3-Methyl Esomeprazole**, including its chemical properties, synthesis, and the biological context of its parent compound, Esomeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Core Compound Data

**N3-Methyl Esomeprazole** is a derivative and known impurity of Esomeprazole, a widely used proton pump inhibitor.<sup>[1]</sup> Key quantitative data for this compound are summarized below.

Identifier	Value	Source
CAS Number	1346240-11-6	<sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	359.44 g/mol	<sup>[2]</sup>
Molecular Formula	C18H21N3O3S	<sup>[2]</sup>
IUPAC Name	6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole	<sup>[2]</sup>

## Experimental Protocols

### Synthesis of N3-Methyl Esomeprazole

A patented method describes the preparation of N-Methyl Esomeprazole.[1] The following protocol is an overview of this synthesis:

- **Dissolution:** Esomeprazole is dissolved in N,N-dimethylformamide (DMF) under nitrogen protection, and the solution temperature is maintained at 0-5°C.[1]
- **Basification:** An alkali is added to the solution, followed by stirring at a low temperature for 10 minutes.[1]
- **Methylation:** A methylating reagent is slowly added to the reaction mixture. The reaction is carried out at a temperature of 0-30°C and monitored by thin-layer chromatography.[1]
- **Purification:** Upon completion, the crude product is obtained. Recrystallization from a mixture of ethyl acetate and n-heptane yields high-purity N-Methyl Esomeprazole (purity >99.5% by HPLC).[1]

### Biological Context: Esomeprazole's Mechanism of Action

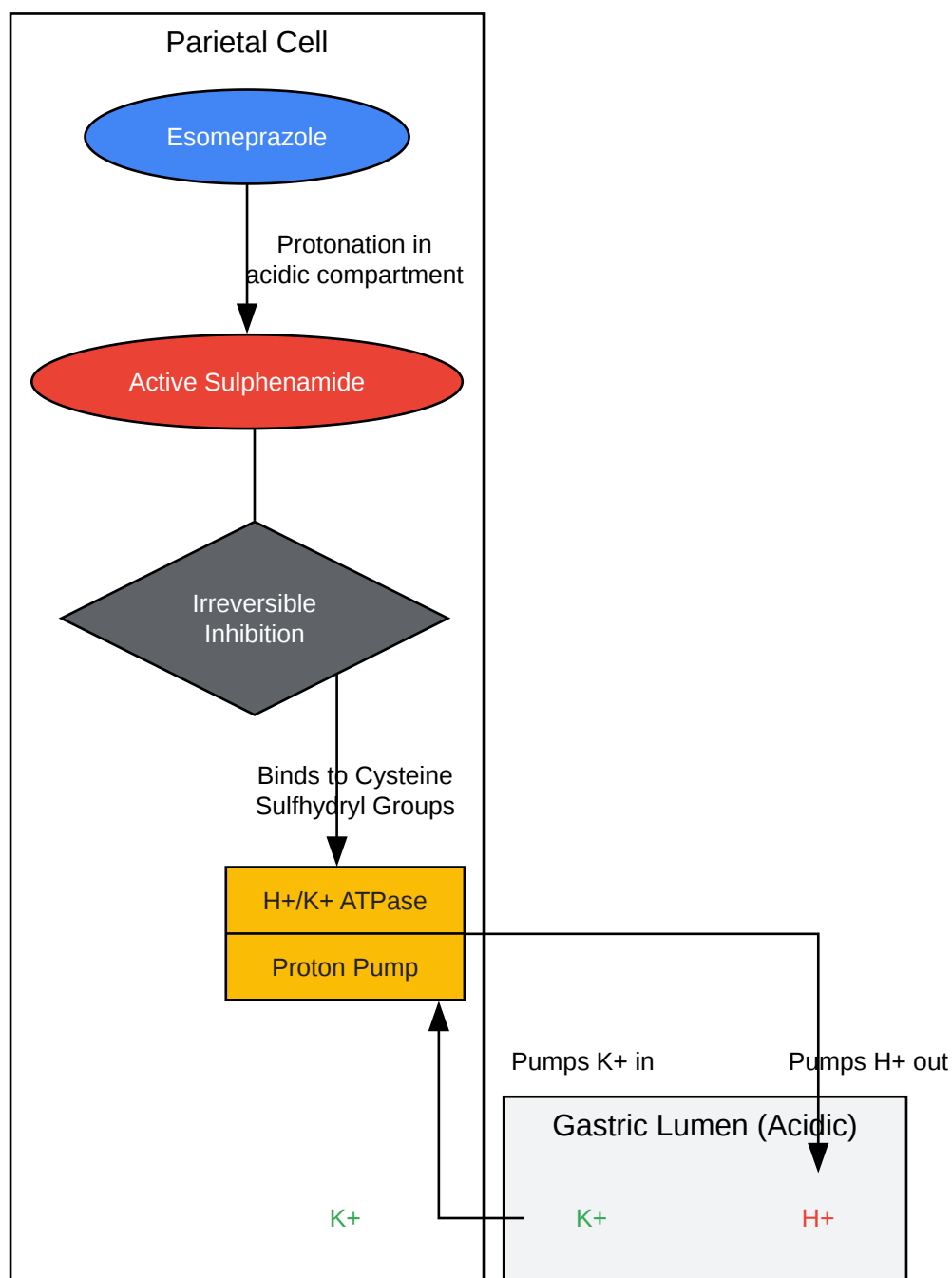
While specific signaling pathways for **N3-Methyl Esomeprazole** are not extensively documented, its structure as a derivative of Esomeprazole places it within the context of gastric acid secretion inhibition. Esomeprazole, a proton pump inhibitor, targets the H<sup>+</sup>/K<sup>+</sup> ATPase on gastric parietal cells.[4][5][6]

Esomeprazole and its isomers are converted to an active, achiral sulphenamide in the acidic environment of the parietal cell.[7] This active form then covalently binds to the sulfhydryl groups of cysteines on the H<sup>+</sup>/K<sup>+</sup>-ATPase, irreversibly inhibiting the enzyme.[4][5] This action is the final step in the gastric acid secretion pathway, leading to a reduction in both basal and stimulated acid production.[4][5][7]

The metabolic pathway of Esomeprazole primarily involves the cytochrome P450 system, specifically enzymes CYP2C19 and CYP3A4, which produce inactive hydroxy, desmethyl, and sulphone metabolites.[4][7][8][9][10]

Below is a diagram illustrating the mechanism of gastric acid secretion and its inhibition by proton pump inhibitors like Esomeprazole.

Gastric Acid Secretion Pathway and PPI Inhibition



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Mechanism of H<sup>+</sup>/K<sup>+</sup> ATPase inhibition by Esomeprazole.

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